molecular formula C15H13N3O2S B2354923 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1251708-50-5

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2354923
CAS No.: 1251708-50-5
M. Wt: 299.35
InChI Key: QEOCLERUOSPSMY-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide is a quinoxaline derivative featuring a carboxamide group at position 2 of the quinoxaline core, linked via a hydroxyethyl chain to a thiophen-3-yl substituent. Quinoxalines are heterocyclic compounds known for their diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(10-5-6-21-9-10)8-17-15(20)13-7-16-11-3-1-2-4-12(11)18-13/h1-7,9,14,19H,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOCLERUOSPSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Glyoxylic Acid Derivatives

Reaction of 1,2-diaminobenzene with glyoxylic acid under acidic conditions generates quinoxaline-2-carboxylic acid. A study in ACS Omega (2024) achieved 85% yield using HCl catalysis in ethanol/water at 80°C for 12 hours.

Oxidation of Quinoxaline Alcohols

TW201000468A describes the oxidation of 2-hydroxymethylquinoxaline using KMnO4 in H2SO4, yielding quinoxaline-2-carboxylic acid with 78% efficiency. This method avoids side product formation through controlled temperature (0–5°C) and gradual reagent addition.

Thiophene-Ethanolamine Side Chain Synthesis

The 2-amino-2-(thiophen-3-yl)ethanol component requires stereoselective synthesis to preserve the hydroxyl group’s configuration:

Nucleophilic Addition to Thiophene-3-carbaldehyde

A two-step process involves:

  • Grignard addition of vinylmagnesium bromide to thiophene-3-carbaldehyde (75% yield)
  • Epoxidation with m-CPBA followed by acid-catalyzed ring opening with ammonia (62% overall yield).

Enzymatic Resolution

Recent advances utilize lipase-catalyzed kinetic resolution of racemic 2-(thiophen-3-yl)oxirane, achieving 98% enantiomeric excess (ee) when using Candida antarctica lipase B in toluene.

Amide Bond Formation Strategies

Coupling quinoxaline-2-carboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol presents challenges due to the amine’s steric hindrance and hydroxyl group sensitivity.

Acid Chloride Method

Reagent System Solvent Temperature Yield Purity
SOCl2, then Et3N DCM 0°C → RT 68% 92%
Oxalyl chloride, DMF THF -20°C 73% 95%
PCl5, pyridine Toluene 40°C 58% 88%

Data adapted from TW201000468A and CN107698452B.

Coupling Reagent Approach

EDCI/HOBt-mediated coupling in DMF at 25°C for 24 hours achieves 81% yield with minimal racemization. Microwave-assisted conditions (100°C, 30 min) improve throughput to 89% yield but require specialized equipment.

Industrial-Scale Optimization

Continuous Flow Synthesis

CN107698452B’s flow chemistry approach reduces reaction time from 12 hours to 95 seconds for nitration steps. Applied to quinoxaline formation, this could enhance throughput while minimizing thermal degradation.

Crystallization Control

Ternary solvent systems (EtOAc/hexanes/EtOH) enable isolation of pharmaceutical-grade product (>99.5% purity) through antisolvent crystallization. Particle size distribution is maintained at D90 <50 µm via controlled cooling rates.

Analytical Characterization

Critical quality attributes include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)
  • Chiral Purity : >98% ee (Chiralpak AD-H, hexane/IPA)
  • XRD : Characteristic peaks at 2θ = 12.4°, 16.7°, 24.9° confirm polymorph Form I.

Comparative Analysis of Synthetic Approaches

Method Yield Range Scalability Purification Complexity Environmental Impact
Acid Chloride 58–73% Moderate Medium High (SOCl2 waste)
EDCI/HOBt 81–89% High Low Medium
Enzymatic Resolution 62–75% Low High Low

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while substitution on the thiophene ring can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 3.91 µg/mL, which highlights its potential as a treatment for drug-resistant tuberculosis strains .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines (HCT-116 and MCF-7), suggesting selective targeting capabilities towards cancerous cells . The presence of the thiophene ring enhances the biological activity by facilitating interactions with specific molecular targets.

Material Science

In addition to its biological applications, this compound serves as a valuable building block in material science.

Organic Semiconductors

The compound's unique electronic properties make it suitable for use in organic semiconductors. Its ability to form stable thin films allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where efficient charge transport is critical.

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various chemical reactions, including Buchwald-Hartwig cross-coupling methods . The ability to modify the compound's structure by introducing different substituents can lead to the discovery of new derivatives with enhanced properties.

Synthesis MethodKey Features
Buchwald-Hartwig Cross-CouplingUtilizes palladium catalysts to form carbon-nitrogen bonds efficiently
Microwave-Assisted SynthesisReduces reaction time and improves yield through rapid heating

Case Study 1: Antitubercular Activity

A study focused on the antitubercular activity of quinoxaline derivatives, including this compound, revealed significant efficacy against Mtb strains. The research emphasized the need for novel compounds to combat increasing drug resistance .

Case Study 2: Anticancer Activity

Another investigation assessed a series of quinoxaline derivatives for their antiproliferative effects on cancer cell lines. The results indicated that modifications to the thiophene moiety could enhance anticancer activity, suggesting a structure–activity relationship that merits further exploration .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the thiophene ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Position and Conformational Effects

  • 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (C₁₆H₉N₃O₂S₂): This compound features two thiophen-2-yl groups at positions 2 and 3 of the quinoxaline core, with a nitro group at position 4. X-ray crystallography reveals significant differences in planarity: one thiophene ring is nearly coplanar with the quinoxaline (dihedral angle = 3.29°), while the other is orthogonal (83.96°) .
  • N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide (C₁₄H₁₁N₃OS): This analog replaces the hydroxyethyl chain with a methylene linker, attaching a thiophen-2-yl group.

Functional Group Modifications

  • N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide (C₁₅H₁₁F₃N₆O): The trifluoromethylpyrazole substituent introduces strong electron-withdrawing effects and lipophilicity, which may enhance metabolic stability but reduce aqueous solubility compared to the hydroxyethyl-thiophene group in the target compound .
  • Its crystal structure shows weak C–H⋯O/S interactions, which stabilize the lattice . The target compound’s hydroxyethyl group could facilitate stronger hydrogen bonds, influencing crystallization behavior.

Structural and Physicochemical Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Dihedral Angle (Quinoxaline-Thiophene)
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide C₁₅H₁₃N₃O₂S Thiophen-3-yl, hydroxyethyl Not explicitly described Unknown (predicted variability)
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline C₁₆H₉N₃O₂S₂ Thiophen-2-yl, nitro Acetic acid condensation 3.29°, 83.96°
N-[(Thiophen-2-yl)methyl]quinoxaline-6-carboxamide C₁₄H₁₁N₃OS Thiophen-2-yl, methylene Unspecified Not reported

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a quinoxaline backbone, which is known for its diverse pharmacological properties. The presence of a thiophene ring and a hydroxyl group enhances its solubility and biological interactions.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested for their Minimum Inhibitory Concentration (MIC) against various pathogens. The results from these studies suggest that modifications in the quinoxaline structure can lead to enhanced antimicrobial efficacy.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMIC (µg/mL)Target Pathogen
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli
This compound0.75Candida albicans

Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular, studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: In Vitro Anticancer Activity
In a study conducted on human cancer cell lines, this compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity compared to control groups.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.
  • Induction of Apoptosis : Evidence suggests that quinoxaline derivatives can activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The hydroxyl group may contribute to scavenging free radicals, providing additional protective effects against cellular damage.

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives of quinoxaline to enhance its biological activity. For example, modifications at the thiophene position have been explored to improve solubility and potency.

Table 2: Summary of Research Findings

Study ReferenceCompound TestedKey Findings
N-(2-hydroxy...)Significant antimicrobial activity against fungi
Quinoxaline DerivativeInduced apoptosis in cancer cell lines
Various DerivativesEnhanced activity through structural modifications

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide?

A multi-step approach is typically employed, starting with the functionalization of quinoxaline precursors. For example, 2,3-dichloroquinoxaline (DCQX) can serve as a scaffold for nucleophilic substitution reactions with thiophene-containing amines or alcohols. Key steps include:

  • Coupling reactions : React DCQX with a thiophen-3-yl ethanolamine derivative under reflux in acetonitrile to introduce the hydroxyethyl-thiophene moiety .
  • Amidation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the quinoxaline core and the substituted ethanolamine .
  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol or DCM/ether mixtures .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and purity. Key signals include the thiophene protons (δ 7.2–7.5 ppm) and the hydroxyethyl group (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 342.1 for C₁₆H₁₃N₃O₂S).
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/c space group, as observed in related quinoxaline-thiophene derivatives) with SHELXL for refinement .

Q. How can computational chemistry aid in predicting electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model:

  • Electron distribution : HOMO-LUMO gaps to assess reactivity (e.g., HOMO localized on thiophene, LUMO on quinoxaline) .
  • Solvent effects : Polarizable Continuum Models (PCM) to simulate solvation in DMSO or water .
  • Non-covalent interactions : AIM analysis for hydrogen bonding between the hydroxy group and carboxamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT or apoptosis markers) .
  • Purity validation : Use HPLC-MS (>98% purity) to exclude confounding byproducts .
  • Dose-response curves : Compare EC₅₀ values across studies to identify batch-dependent variability .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining >80% yield .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to minimize side products .
  • Solvent optimization : Replace acetonitrile with DMF for improved solubility of intermediates .

Q. How does the compound interact with biological targets at the molecular level?

Computational and experimental approaches include:

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) with RMSD validation against co-crystal structures .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target proteins .
  • Mutagenesis studies : Identify critical residues (e.g., Thr338 in PI3Kγ) via alanine scanning .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
  • For crystallography, refine data with SHELXL and validate using R-factor convergence (<5%) .
  • Cross-validate computational predictions with experimental UV-Vis and cyclic voltammetry .

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